2-{[1,1'-bi(cyclopropane)]-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 1236076-70-2
Cat. No.: VC11549426
Molecular Formula: C12H21BO2
Molecular Weight: 208.1
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1236076-70-2 |
|---|---|
| Molecular Formula | C12H21BO2 |
| Molecular Weight | 208.1 |
Introduction
2-{[1,1'-Bi(cyclopropane)]-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative with significant applications in organic synthesis and material science. This compound is also known as Bi(cyclopropane)-1-boronic acid pinacol ester. It is characterized by its unique cyclopropane rings and boronate ester functional group, which provide it with distinct reactivity and versatility in chemical reactions.
Synthesis
The synthesis of this compound typically involves the coupling of cyclopropane derivatives with boronic acid or its esters under controlled conditions. A common method includes:
-
Reaction Type: Cross-coupling reaction
-
Catalyst: Palladium or nickel-based catalysts
-
Reagents Used: Pinacol boronate esters and cyclopropane derivatives
-
Reaction Conditions: Reflux in an inert atmosphere (e.g., argon or nitrogen)
This process ensures high regioselectivity and stereoselectivity.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to the strained nature of its cyclopropane rings and the reactivity of the boronate ester group. It is used in:
-
Suzuki-Miyaura coupling reactions for forming carbon-carbon bonds.
-
Functionalization of cyclopropanes for synthesizing complex molecules.
Material Science
Its unique structure makes it a candidate for creating polymers with enhanced mechanical properties or as a precursor for advanced materials.
Chemical Reactivity
The compound exhibits reactivity typical of boronic esters and strained cyclopropanes:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide or KMnO4 | Boronic acids |
| Substitution | Halogens (e.g., Br2) | Halogenated cyclopropanes |
| Coupling | Aryl halides + Pd catalyst | Biaryl derivatives |
| Hydrolysis | Acidic or basic conditions | Boronic acid derivatives |
Comparison with Related Compounds
| Compound Name | Key Features | Applications |
|---|---|---|
| Cyclopropylboronic acid | Single cyclopropane ring | Organic synthesis |
| Bi(cyclopropane)-methanol | Dual cyclopropane rings with a hydroxyl group | Pharmaceutical intermediates |
| Bi(cyclopropane)-1-boronic acid ester | Dual cyclopropane rings with boronate ester functionality | Versatile coupling reagent |
Research Findings
Recent studies have highlighted the importance of such compounds in advanced synthetic methodologies:
-
Catalysis Studies: The use of palladium-catalyzed reactions has demonstrated high efficiency in coupling reactions involving this compound.
-
Mechanistic Insights: The strained nature of the cyclopropane rings contributes to unique reaction pathways that are not observed in other boronic esters.
-
Potential Applications in Drug Discovery: Cyclopropane-containing molecules are being investigated for their role as enzyme inhibitors due to their rigid structure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume